molecular formula C6H4BF3O3 B1393409 2,4,6-Trifluoro-3-hydroxyphenylboronic acid CAS No. 1072951-37-1

2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Cat. No.: B1393409
CAS No.: 1072951-37-1
M. Wt: 191.9 g/mol
InChI Key: LKUKEGVNXUPRQC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-hydroxyphenylboronic acid: is a chemical compound with the molecular formula C6H4BF3O3 and a molecular weight of 191.9 g/mol It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a boronic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. The presence of trifluoromethyl and hydroxy groups in 2,4,6-trifluoro-3-hydroxyphenylboronic acid enhances its reactivity and selectivity in these reactions.

Reaction Type Reagents Conditions Yield (%)
Suzuki CouplingAryl halide + this compoundPd catalyst, baseUp to 95
Dehydrative AmidationCarboxylic acid + amineCatalyst: 2,4-Bis(trifluoromethyl)phenylboronic acidHigh yields

The compound has been noted for its role in synthesizing complex organic molecules through these reactions, facilitating the formation of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development:
The unique electronic properties of this compound make it a valuable building block in drug design. Its ability to form reversible covalent bonds with diols makes it useful for developing sensors and therapeutic agents targeting biomolecules.

Case Study: Fluorescence Sensors

Recent studies have highlighted the use of boronic acids in developing fluorescence sensors for detecting glucose and other biomolecules. For instance, a novel fluorescence sensor was synthesized that exhibited significant fluorescence enhancement upon binding with boronic acids, including this compound. This property is leveraged for real-time monitoring of glucose levels in biological samples .

Environmental Applications

Detection of Pollutants:
Boronic acids can be utilized in environmental chemistry for detecting phenolic compounds and other pollutants. The high sensitivity of sensors developed using boronic acids allows for the detection of trace amounts of contaminants in water sources.

Application Target Compound Detection Method Sensitivity
Water Quality MonitoringPhenolic pollutantsFluorescence spectroscopyppb levels
Soil AnalysisPesticide residuesHPLC with UV detectionLow ppm levels

Material Science

Polymer Chemistry:
In material science, boronic acids are used to create polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.

Case Study: Boron-Doped Polymers

Research has shown that polymers doped with boronic acids exhibit improved properties for applications in electronics and photonics due to their unique electronic characteristics .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

  • 2,4,6-Trifluorophenylboronic acid
  • 3-Hydroxyphenylboronic acid
  • 3-Methoxy-2,4,6-trifluorophenylboronic acid

Comparison: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is unique due to the presence of both hydroxyl and boronic acid groups, which provide distinct reactivity and interaction capabilities. Compared to 2,4,6-Trifluorophenylboronic acid, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity compared to non-fluorinated analogs .

Biological Activity

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl groups and a hydroxyl functional group attached to a phenyl ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as a biochemical probe and in drug development.

The molecular formula of this compound is C₆H₄BClF₃O₂. The trifluoromethyl groups enhance its electronic properties, contributing to its unique reactivity and interaction capabilities with biological molecules.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The boronic acid group can be reduced to form borane derivatives.
  • Substitution : Fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in designing enzyme inhibitors. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing effective interactions with hydrophobic regions of biological molecules .

In Vitro Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Enzyme Inhibition : Its ability to inhibit certain enzymes has been explored, showing promise in the development of drugs targeting cancer and other diseases. For example, it has been investigated for its role as a selective inhibitor of CDK9, which is implicated in cancer progression .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Cancer Research : In studies involving xenograft models, compounds similar to this compound demonstrated significant antitumor activity. The compound's ability to modulate kinase activity has been linked to reduced tumor growth rates .
  • Neuroprotective Effects : The compound has shown potential in inhibiting cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer’s. In vitro studies indicated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a possible therapeutic role .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,4,6-Trifluorophenylboronic acidLacks hydroxyl group; fluorinatedModerate enzyme inhibition
3-Hydroxyphenylboronic acidHydroxyl group present; no fluorinationAntioxidant properties
3-Methoxy-2,4,6-trifluorophenylboronic acidMethoxy group may alter reactivityPotential enzyme inhibition

The unique combination of both hydroxyl and boronic acid groups in this compound provides distinct reactivity compared to its analogs. This allows for additional hydrogen bonding capabilities and enhanced interaction with biological targets.

Properties

IUPAC Name

(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKEGVNXUPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674645
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-37-1
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluoro-3-hydroxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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